molecular formula C11H10ClN3 B1452381 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine CAS No. 1220030-62-5

6-Chloro-N-(3-methylphenyl)-2-pyrazinamine

Cat. No. B1452381
CAS RN: 1220030-62-5
M. Wt: 219.67 g/mol
InChI Key: CGBPIXAWTIWXBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). Unfortunately, specific data on the molecular structure of 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine is not available .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including derivatives like 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine, have been found to exhibit potent anti-inflammatory effects. They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them valuable in the development of new anti-inflammatory agents.

Anticancer Properties

The pyrimidine scaffold is a central building block for a wide range of pharmacological applications, including anticancer activities. Pyrimidine derivatives are known to modulate myeloid leukemia and breast cancer, among others. They can act as DNA topoisomerase II inhibitors or interfere with other cellular mechanisms critical to cancer cell survival .

Antimicrobial and Antifungal Effects

Pyrimidine compounds have shown effectiveness against various microbial and fungal pathogens. Their structural diversity allows them to interact with different biological targets, disrupting the growth and proliferation of harmful bacteria and fungi .

Antitubercular Activity

Substituted pyrimidine derivatives have been designed and synthesized to combat Mycobacterium tuberculosis. Their structure allows them to inhibit the synthesis of essential components in the bacterial cell, leading to effective anti-tubercular agents .

Cardiovascular Applications

Due to their ability to act as calcium channel antagonists and antihypertensive agents, pyrimidine derivatives can be used in the treatment of cardiovascular diseases. They help in managing blood pressure and preventing heart-related complications .

Antidiabetic Effects

Pyrimidine derivatives can function as DPP-IV inhibitors, which are important in the treatment of type 2 diabetes. By inhibiting this enzyme, they increase the levels of incretin hormones, which in turn increase insulin synthesis and release .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. Unfortunately, the specific mechanism of action for 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine is not available in the literature .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, specific data on the safety and hazards of 6-Chloro-N-(3-methylphenyl)-2-pyrazinamine is not available .

properties

IUPAC Name

6-chloro-N-(3-methylphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-8-3-2-4-9(5-8)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBPIXAWTIWXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(3-methylphenyl)-2-pyrazinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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